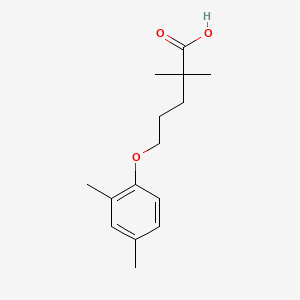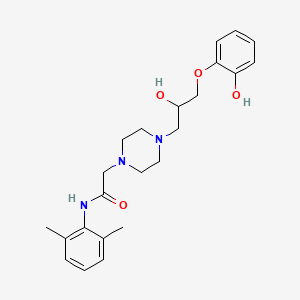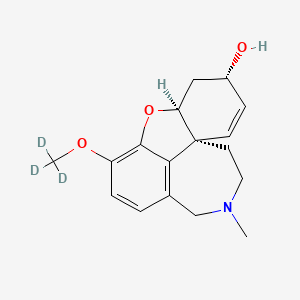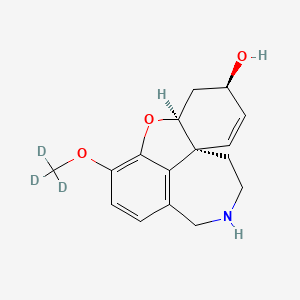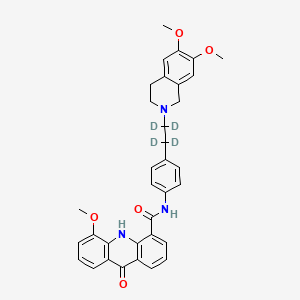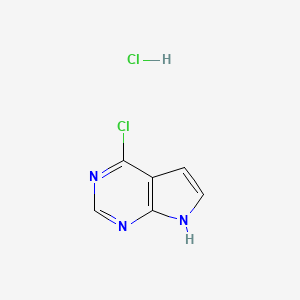
14,15-EE-5(Z)-E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14,15-EE-5(Z)-E is a structural analogue of 14, 15-epoxide dicartrienoic acid (14,15-EET). It antagonizes the relaxation of vascular smooth muscle induced by EET .
Molecular Structure Analysis
The molecular formula of this compound is C20H36O3, and its molecular weight is 324.5 g/mol . The InChI code is InChI=1S/C20H36O3/c1-2-3-12-15-18-19 (23-18)16-13-10-8-6-4-5-7-9-11-14-17-20 (21)22/h7,9,18-19H,2-6,8,10-17H2,1H3, (H,21,22)/b9-7- .
Wissenschaftliche Forschungsanwendungen
Vasorelaxation and Drug Development : 14,15-EET plays a significant role in vasorelaxation, which is the relaxation of blood vessel walls. This property has implications for the development of new drugs for treating hypertension and other cardiovascular diseases. Modifications to the carboxylate of 14,15-EET surrogates have been explored to enhance potency and specificity for potential in vivo drug applications (Falck et al., 2014).
Neuroprotection in Cerebral Ischemia : 14,15-EET has shown potential in reducing brain injury caused by cerebral ischemia and reperfusion. It appears to inhibit neuronal parthanatos (a type of cell death) by upregulating antioxidant gene expression, thus providing a basis for developing clinical drugs to reduce neuronal damage following strokes (Zhao et al., 2021).
Angiogenesis : 14,15-EET has been implicated in angiogenesis, the formation of new blood vessels. This process is essential for wound healing and tissue regeneration. The involvement of transient receptor potential vanilloid receptor type 1 (TRPV1) in 14,15-EET-mediated angiogenesis has been investigated, highlighting a potential mechanism by which 14,15-EET influences endothelial cell functions (Su et al., 2014).
Breast Cancer Research : Research has shown that 14,15-EET can induce epithelial-mesenchymal transition (EMT) and cisplatin resistance in breast cancer cells. This process is associated with tumor metastasis and drug resistance, suggesting that targeting the pathways influenced by 14,15-EET could offer new therapeutic strategies for breast cancer treatment (Luo et al., 2018).
Mitochondrial Biogenesis and Neuronal Protection : 14,15-EET has been found to promote mitochondrial biogenesis and protect cortical neurons against apoptosis induced by oxygen/glucose deprivation. This indicates its potential role in neuroprotection and the treatment of neurodegenerative diseases (Wang et al., 2014).
Wirkmechanismus
Target of Action
The primary target of 14,15-EE-5(Z)-E is the epoxyeicosatrienoic acids (EETs) . EETs are metabolites of arachidonic acid (AA) produced by cytochrome P-450 epoxygenases . They play a crucial role in vascular physiology, particularly in the relaxation of vascular smooth muscle .
Mode of Action
This compound interacts with its targets by antagonizing the vascular actions of EETs . It does this by inhibiting the relaxations induced by EETs in the vascular smooth muscle . This interaction results in changes in the vascular tone and blood pressure.
Biochemical Pathways
The compound this compound is metabolized by soluble epoxide hydrolase (sEH) to 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE) . This conversion is part of the arachidonic acid metabolic pathway, which involves the conversion of AA to EETs by cytochrome P-450 epoxygenases . The downstream effects of this pathway include the regulation of vascular tone and blood pressure .
Pharmacokinetics
The pharmacokinetics of this compound involve its uptake, metabolism, and release by endothelial cells . The compound is rapidly taken up by the cells, incorporated into choline glycerophospholipids, and converted to 14,15-DHE5ZE . Much of the this compound taken up is only temporarily retained by the cells, and in 2 hours half is released into the medium as 14,15-DHET .
Result of Action
The result of the action of this compound is the inhibition of EET-induced relaxations in the vascular smooth muscle . This leads to changes in vascular tone and blood pressure . In particular, 14,15-DHE5ZE, the metabolite of this compound, is a 14,15-EET-selective inhibitor .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a sEH inhibitor can block the conversion of this compound to 14,15-DHE5ZE . Additionally, the action of this compound can be influenced by the physiological state of the endothelial cells . For example, when human endothelial cells are grown in medium containing atherogenic concentrations of low-density lipoproteins, the production of EETs increases substantially .
Biochemische Analyse
Biochemical Properties
14,15-Epoxyeicosa-5(Z)-enoic acid is involved in several biochemical reactions. It interacts with enzymes such as soluble epoxide hydrolase, which converts it to 14,15-dihydroxy-eicosa-5(Z)-enoic acid . This interaction is crucial as it influences the compound’s role in vascular relaxation and other physiological functions. Additionally, 14,15-Epoxyeicosa-5(Z)-enoic acid interacts with various proteins and biomolecules, affecting their activity and function.
Cellular Effects
14,15-Epoxyeicosa-5(Z)-enoic acid has significant effects on different cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, in endothelial cells, 14,15-Epoxyeicosa-5(Z)-enoic acid is rapidly taken up and incorporated into glycerophospholipids, affecting the cells’ vasoactive properties . This compound also impacts the relaxation of vascular smooth muscle cells by causing membrane hyperpolarization.
Molecular Mechanism
The molecular mechanism of 14,15-Epoxyeicosa-5(Z)-enoic acid involves its binding interactions with biomolecules and enzymes. It acts as an antagonist to epoxyeicosatrienoic acids, inhibiting their relaxant effects on vascular smooth muscle . This inhibition is mediated through the conversion of 14,15-Epoxyeicosa-5(Z)-enoic acid to 14,15-dihydroxy-eicosa-5(Z)-enoic acid by soluble epoxide hydrolase, which selectively inhibits the relaxant effects of epoxyeicosatrienoic acids.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 14,15-Epoxyeicosa-5(Z)-enoic acid change over time. The compound is metabolized to 14,15-dihydroxy-eicosa-5(Z)-enoic acid, which has different biochemical properties and effects . The stability and degradation of 14,15-Epoxyeicosa-5(Z)-enoic acid are crucial factors that influence its long-term effects on cellular function.
Metabolic Pathways
14,15-Epoxyeicosa-5(Z)-enoic acid is involved in metabolic pathways that include its conversion by soluble epoxide hydrolase to 14,15-dihydroxy-eicosa-5(Z)-enoic acid . This conversion affects the compound’s role in regulating vascular tone and other physiological processes. The interaction with enzymes and cofactors in these pathways is essential for its metabolic functions.
Eigenschaften
IUPAC Name |
13-(3-pentyloxiran-2-yl)tridec-5-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h7,9,18-19H,2-6,8,10-17H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTLOTWHEAHQAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(O1)CCCCCCCC=CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does 14,15-EE-5(Z)-E interact with its target and what are the downstream effects observed in the context of retinal arterioles?
A1: this compound acts as an antagonist of EETs, specifically targeting the putative 14,15-EET receptor. [, ] Although the exact receptor remains to be fully characterized, research suggests it may be linked to the activation of large-conductance calcium-activated potassium (BKCa) channels. [] By blocking the EET receptor, this compound prevents the binding and downstream signaling of endogenous EETs, such as 14,15-epoxyeicosatrienoic acid (14,15-EET).
Q2: What evidence suggests a role for this compound in understanding EET-mediated signaling in other cardiovascular diseases?
A2: Research using this compound in a rat model of arrhythmogenic cardiomyopathy (ACM) provides further insights into EET signaling. [] In this study, this compound was found to intensify the nuclear accumulation of plakoglobin in ventricular myocytes expressing mutant JUP. This finding suggests that disruption of EET signaling, through receptor antagonism, might exacerbate ACM disease features.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
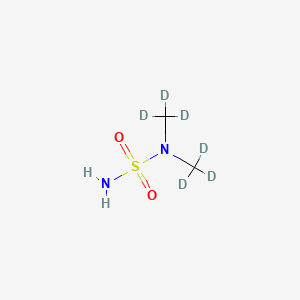
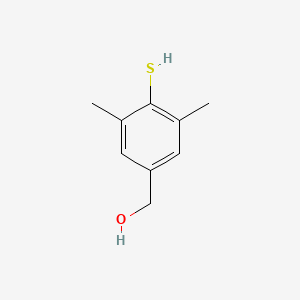
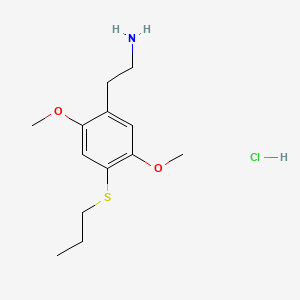
![1-[({2-[4-(Dimethylamino)-3,5-dinitrophenyl]ethyl}amino)oxy]-1-methyl-1lambda~6~-disulfen-1-one](/img/structure/B563678.png)
